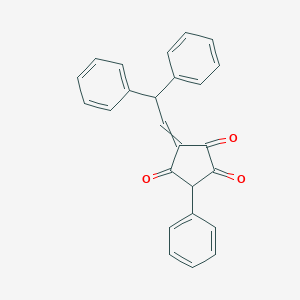
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione is an organic compound with a complex structure that includes multiple aromatic rings and a cyclopentane ring
準備方法
The synthesis of 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl groups: This step involves Friedel-Crafts alkylation reactions to attach phenyl groups to the cyclopentane ring.
Formation of the trione structure: This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial production methods for this compound would likely involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
化学反応の分析
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trione structure to diols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism by which 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar compounds to 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione include:
2,2’-Diphenyl-3,3’-Diindolylmethane: Known for its anticancer properties.
3,3’-Diindolylmethane: Exhibits antibacterial activity.
Indole derivatives: Possess various biological activities such as antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not seen with other similar compounds.
特性
CAS番号 |
92835-12-6 |
|---|---|
分子式 |
C25H18O3 |
分子量 |
366.4 g/mol |
IUPAC名 |
3-(2,2-diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione |
InChI |
InChI=1S/C25H18O3/c26-23-21(24(27)25(28)22(23)19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16,20,22H |
InChIキー |
SJWATTDQBZWWQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)C(=CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
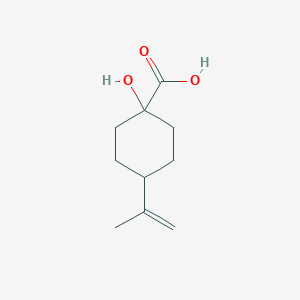
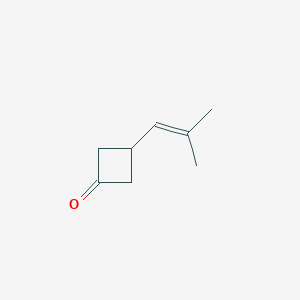
![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)
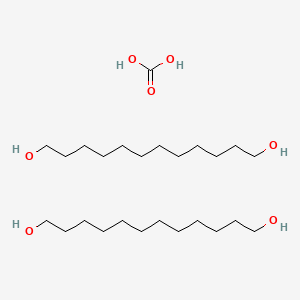
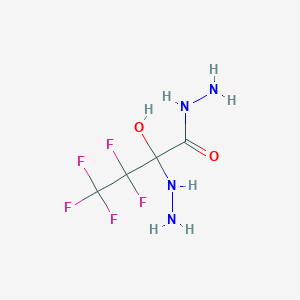
![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)
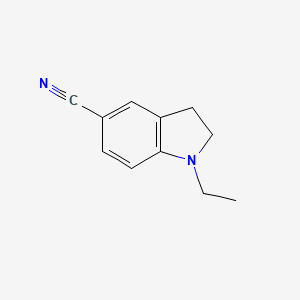
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
